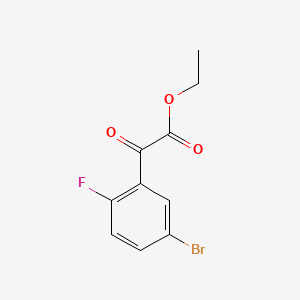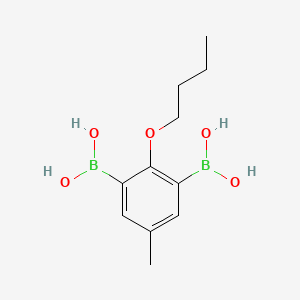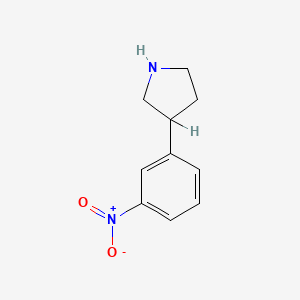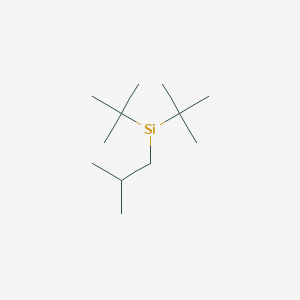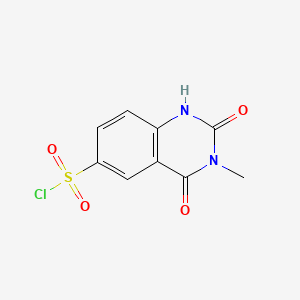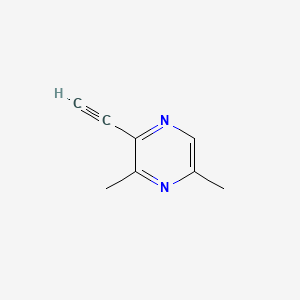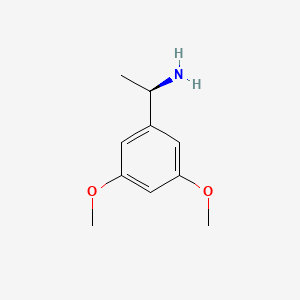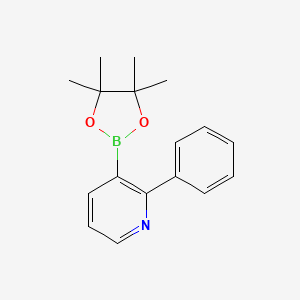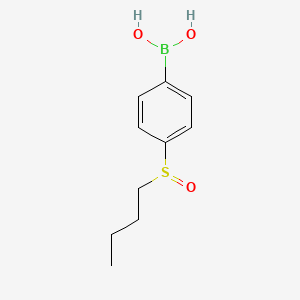
Acide (4-(butylsulfinyl)phényl)boronique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-(Butylsulfinyl)phenyl)boronic acid” is a boronic acid compound with a molecular weight of 226.1 . It has a CAS Number of 1217501-01-3 . The compound is typically stored at room temperature in an inert atmosphere .
Synthesis Analysis
While specific synthesis methods for “(4-(Butylsulfinyl)phenyl)boronic acid” were not found, boronic acids are generally used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . They are also used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Molecular Structure Analysis
The molecular formula of “(4-(Butylsulfinyl)phenyl)boronic acid” is C10H15BO3S .Chemical Reactions Analysis
Boronic acids, including “(4-(Butylsulfinyl)phenyl)boronic acid”, are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . They are also used in the Suzuki–Miyaura coupling reaction .Physical And Chemical Properties Analysis
“(4-(Butylsulfinyl)phenyl)boronic acid” is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Applications biomédicales
Les acides phénylboroniques, y compris l'acide (4-(butylsulfinyl)phényl)boronique, ont été explorés pour leur potentiel dans les applications biomédicales. Une application significative est leur rôle dans la création de polymères sensibles au glucose, qui peuvent conduire à une libération d'insuline auto-régulée, un aspect crucial du traitement du diabète. Ces composés sont également prometteurs en tant qu'agents diagnostiques, pour la cicatrisation des plaies et le ciblage tumoral .
Applications diagnostiques et thérapeutiques
La chimie unique des acides phénylboroniques permet diverses applications analytiques et thérapeutiques. Il y a un intérêt particulier pour les interactions avec l'acide sialique en tant que nouvelle classe de cibles moléculaires. De plus, ces composés sont étudiés pour des applications de délivrance de médicaments .
Applications de détection
Les acides phénylboroniques sont de plus en plus utilisés dans les applications de détection en raison de leurs interactions avec les diols et les bases de Lewis fortes comme les anions fluorure ou cyanure. Ces interactions sont utilisées à la fois dans les dosages homogènes et les méthodes de détection hétérogènes .
Mécanisme D'action
Target of Action
The primary target of (4-(Butylsulfinyl)phenyl)boronic acid is in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s worth noting that the compound is generally environmentally benign , suggesting it may have favorable pharmacokinetic properties.
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond through the Suzuki–Miyaura coupling reaction . This reaction is known for its mild and functional group tolerant conditions, making it a valuable tool in organic synthesis .
Action Environment
The action of (4-(Butylsulfinyl)phenyl)boronic acid is influenced by the reaction conditions of the Suzuki–Miyaura coupling . The compound is relatively stable and readily prepared, contributing to its success under a variety of SM coupling conditions .
Safety and Hazards
The compound is classified under GHS07 for safety . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .
Orientations Futures
While specific future directions for “(4-(Butylsulfinyl)phenyl)boronic acid” were not found, boronic acids in general are increasingly utilized in diverse areas of research . This includes their use in sensing applications, biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
Propriétés
IUPAC Name |
(4-butylsulfinylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3S/c1-2-3-8-15(14)10-6-4-9(5-7-10)11(12)13/h4-7,12-13H,2-3,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWMUGQRYZIHOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)CCCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675227 |
Source


|
| Record name | [4-(Butane-1-sulfinyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217501-01-3 |
Source


|
| Record name | B-[4-(Butylsulfinyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Butane-1-sulfinyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(5-Methoxy-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride](/img/structure/B580912.png)
